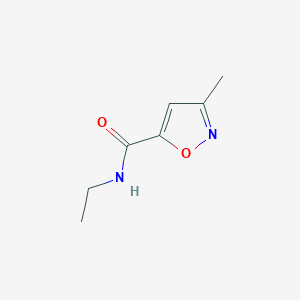

N-Ethyl-3-methylisoxazole-5-carboxamide

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N-ethyl-3-methyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)9-11-6/h4H,3H2,1-2H3,(H,8,10) |

InChI Key |

OZPYFKJAHZHDKC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=NO1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Carboxamide Position : Shifting the carboxamide from position 5 to 3 (e.g., 5-Methylisoxazole-3-carboxamide) alters hydrogen-bonding capacity and steric interactions, impacting molecular recognition in biological systems .

- Halogenation : Bromine in compound 53 introduces sites for nucleophilic substitution, enabling further derivatization .

Physical and Spectroscopic Properties

Melting points and spectral data highlight substituent effects:

Trends :

Pharmacological and Functional Comparisons

- Target Compound : The N-ethyl group may enhance metabolic stability compared to smaller alkyl groups, as seen in sulfonamide derivatives with improved pharmacokinetic profiles .

- Brominated Analogs (e.g., 53) : Bromine serves as a handle for radiohalogenation in imaging agents or further functionalization in drug discovery .

Preparation Methods

Cyclization of Ethyl 2-ethoxymethylene Acetoacetate with Hydroxylamine

One of the most documented methods for preparing 3-methylisoxazole-5-carboxylate derivatives involves the reaction of ethyl 2-ethoxymethylene acetoacetate with hydroxylamine salts under controlled pH and temperature conditions.

- Synthesis of Ethyl 2-ethoxymethylene Acetoacetate : Triethyl orthoformate and ethyl acetoacetate are reacted in acetic anhydride solvent under heat to yield ethyl 2-ethoxymethylene acetoacetate.

- Cyclization Reaction : This intermediate reacts with aqueous hydroxylamine hydrochloride and an inorganic base (e.g., sodium acetate) in ethanol or methanol solvent. The reaction is typically conducted at low temperatures (0–10°C) to improve yield and reduce isomer formation.

- Mild reaction conditions.

- Short cyclization time (4 hours reported).

- Yields ranging from 61% to 85% depending on conditions.

- Potential formation of isomeric by-products, requiring careful control of reaction parameters.

- Some methods require dropwise addition and strict temperature control to minimize side reactions.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triethyl orthoformate + Ethyl acetoacetate | Heat in acetic anhydride | N/A | Formation of ethyl 2-ethoxymethylene acetoacetate |

| 2 | Ethyl 2-ethoxymethylene acetoacetate + Hydroxylamine hydrochloride + NaOAc | 0–10°C, 4 h | 61–85 | Cyclization to ethyl 3-methylisoxazole-5-carboxylate; isomer content varies |

This method is described in detail in Chinese patents and pharmaceutical journals, emphasizing the balance between reaction time, temperature, and isomer purity.

Conversion to Carboxamide and N-Ethylation

After obtaining the ethyl 3-methylisoxazole-5-carboxylate intermediate, the next step involves conversion to the carboxamide and subsequent N-ethylation.

- Hydrolysis and Amidation : The ester group is hydrolyzed to the corresponding acid, which is then converted to the carboxamide via standard amidation reactions using ammonia or amines.

- N-Ethylation : The carboxamide nitrogen is alkylated with ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

While specific detailed protocols for the amidation and N-ethylation steps of this compound are less frequently reported in open literature, standard organic synthesis techniques apply. The key is maintaining the integrity of the isoxazole ring during these transformations.

Alternative Synthetic Routes

Lithiation and Carboxylation of 3-Methylisoxazole Derivatives

An alternative route involves lithiation of 3-methylisoxazole derivatives followed by carboxylation with carbon dioxide to introduce the carboxyl group at position 5.

- This method uses strong bases such as n-butyllithium in dry tetrahydrofuran (THF) at low temperatures.

- The lithiated intermediate is quenched with CO2 to yield the carboxylic acid.

- Subsequent esterification and amidation steps follow.

This method is advantageous for obtaining carboxylated isoxazoles that are difficult to access via direct cyclization and is useful when the ester hydrolysis route is problematic.

Research Findings and Yield Optimization

- Reaction temperature and order of reagent addition critically affect yield and isomer purity.

- Use of weaker bases such as sodium acetate in the hydroxylamine cyclization step reduces side reactions.

- Low-temperature addition of hydroxylamine salts improves selectivity and reduces isomer formation.

- Prolonged reaction times at room temperature increase isomer content and reduce overall yield.

| Parameter | Effect on Reaction |

|---|---|

| Reaction Temperature | Lower temperatures (0–10°C) improve yield and selectivity |

| Order of Addition | Adding hydroxylamine solution to the ester solution reduces time and increases yield |

| Base Strength | Weaker bases (NaOAc) favor cleaner products |

| Reaction Time | Shorter times (4 h) preferred to minimize isomers |

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Isomer Content | Notes |

|---|---|---|---|---|

| Cyclization of ethyl 2-ethoxymethylene acetoacetate with hydroxylamine | Triethyl orthoformate, ethyl acetoacetate, acetic anhydride, hydroxylamine hydrochloride, NaOAc, 0–10°C, 4 h | 61–85 | 2.5% reported | Mild conditions, short reaction time |

| Lithiation and carboxylation | 3-methylisoxazole, n-butyllithium, CO2, THF, low temp | Moderate | Low | Useful for difficult esters, requires careful handling |

| Amidation and N-ethylation | Hydrolysis of ester, ammonia or amine, ethyl halides, base | Variable | N/A | Standard amidation and alkylation steps |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Ethyl-3-methylisoxazole-5-carboxamide, and what key reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step reactions involving coupling of isoxazole precursors with ethylamine. For example, amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled temperatures (room temperature) and solvents (e.g., dimethylformamide) is critical . Ultrasound-assisted methods can enhance reaction rates and yields compared to traditional approaches .

- Key Considerations : Solvent polarity, reaction time, and stoichiometric ratios of reagents must be optimized to avoid side products.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. X-ray crystallography provides definitive conformational data, including bond lengths and angles . Purity is assessed via HPLC or thin-layer chromatography (TLC).

- Key Considerations : Ensure deuterated solvents are free of impurities that could overlap with target compound signals in NMR .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of aerosols. Acute toxicity data suggest limited hazards, but chronic exposure risks (e.g., mutagenicity) require adherence to institutional safety protocols .

- Key Considerations : Store in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

- Methodology : Employ design of experiments (DoE) to systematically vary parameters like temperature, solvent, and catalyst loading. For instance, ultrasonic irradiation reduces reaction times by 40–60% compared to conventional heating . Green chemistry approaches (e.g., water as a solvent) may also enhance sustainability .

- Data Analysis : Monitor reaction progress via LC-MS and compare yields using ANOVA to identify statistically significant optimizations .

Q. What biological targets or pathways are implicated in the pharmacological activity of this compound?

- Methodology : Use biochemical assays (e.g., enzyme inhibition studies) and cellular models (e.g., mitochondrial isolation from mouse liver) to evaluate interactions. For example, mitochondrial membrane potential assays with Rh123 dye can assess effects on energy metabolism .

- Contradictions : Computational docking may predict strong binding to kinases (e.g., GSK-3β), but experimental validation via surface plasmon resonance (SPR) is necessary to resolve discrepancies .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s mechanism of action?

- Methodology : Combine molecular dynamics simulations with experimental validation using mutagenesis or competitive binding assays. For example, if simulations suggest high affinity for a receptor but assays show weak activity, test alternative binding sites or allosteric modulation .

- Case Study : A study on analogous isoxazole derivatives revealed discrepancies in predicted vs. observed IC₅₀ values due to solvation effects in simulations .

Q. What structural features of this compound influence its conformational stability in solution vs. solid state?

- Methodology : Compare X-ray crystallography data (solid state) with NMR NOESY experiments (solution state). For example, the ethyl group’s rotational freedom in solution may reduce conformational rigidity observed in crystal structures .

- Key Insight : Substituents like the methyl group at position 3 restrict ring puckering, enhancing stability in both phases .

Q. What are the potential toxicological mechanisms of this compound, and how can they be mitigated in long-term studies?

- Methodology : Conduct Ames tests for mutagenicity and chronic toxicity studies in rodent models. Dose-response relationships should be established using LC-MS quantification of metabolites. For instance, hydroxylation of the ethyl side chain may produce reactive intermediates .

- Mitigation : Co-administration with antioxidants (e.g., N-acetylcysteine) could reduce oxidative stress linked to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.